2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H14Cl2N2O3 and its molecular weight is 353.2. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Compounds similar to 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide have been used in the synthesis of various heterocyclic compounds. For instance, the study by Mohareb et al. (2004) demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards forming diverse derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activity
A study by Patel et al. (2011) involved the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Melanoma Cytotoxicity
Research by Wolf et al. (2004) explored the use of benzamide derivatives, including chloro-substituted compounds, for their potential in targeted drug delivery and melanoma cytotoxicity. These derivatives showed higher toxicity against melanoma cells compared to parent compounds, suggesting their potential in cancer therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Improvement in Synthesis
A study focused on the improved synthesis of a related compound, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, by Song (2007). This research optimized reaction conditions for better yield and purity, highlighting the importance of synthesis methods in chemical research (Song, 2007).
Antipsychotic Potential
Norman et al. (1996) synthesized heterocyclic analogues of antipsychotic agents, including pyridine derivatives. These compounds showed promising results in in vitro and in vivo tests for antipsychotic activity, indicating their potential in psychiatric medication development (Norman, Navas, Thompson, & Rigdon, 1996).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) researched substituted pyridine derivatives for their analgesic and antiparkinsonian activities. The study demonstrated that several compounds showed activities comparable to standard drugs, suggesting their potential in treating these conditions (Amr, Maigali, & Abdulla, 2008).
Mechanism of Action
Target of Action
Compounds like “2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide” often target specific proteins or enzymes in the body. These targets are usually key components of biochemical pathways and have a significant role in the progression of certain diseases .
Mode of Action
The compound might interact with its target by binding to its active site, thereby inhibiting its function. This interaction can lead to changes in the biochemical processes in which the target is involved .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. The downstream effects would depend on the specific pathways in which the target protein or enzyme is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted, all influence its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Properties
IUPAC Name |
2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-7-10(8-13-15(12)23-6-5-22-13)1-3-20-16(21)11-2-4-19-14(18)9-11/h2,4,7-9H,1,3,5-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJVOGFNFGYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCNC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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